1-N-butyl-1-N-methylbenzene-1,4-diamine
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Overview
Description
1-N-butyl-1-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring at the 1 and 4 positions, with additional butyl and methyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of 1-N-butyl-1-N-methylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form 1,4-diaminobenzene.
Alkylation: The 1,4-diaminobenzene undergoes alkylation with butyl and methyl halides to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-N-butyl-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The amine groups can participate in substitution reactions, such as acylation or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N-butyl-1-N-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-N-butyl-1-N-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The butyl and methyl groups attached to the nitrogen atoms can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-N-butyl-1-N-methylbenzene-1,4-diamine can be compared with other similar compounds, such as:
- 1-N-butyl-1-N-ethylbenzene-1,4-diamine
- 1-N-methyl-1-N-ethylbenzene-1,4-diamine
- 1-N-butyl-1-N-methylbenzene-1,2-diamine
These compounds share similar structural features but differ in the length and type of alkyl groups attached to the nitrogen atoms. The uniqueness of this compound lies in its specific alkylation pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-N-butyl-4-N-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIAPOPTRUFTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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